molecular formula C10H18N2 B13175403 4-(Azetidin-1-yl)-4-ethenylpiperidine

4-(Azetidin-1-yl)-4-ethenylpiperidine

Katalognummer: B13175403
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: ZLLZTGRYFGONFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Azetidin-1-yl)-4-ethenylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings. These structures are significant in medicinal chemistry due to their unique properties and potential applications in drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-4-ethenylpiperidine typically involves the formation of the azetidine ring followed by its integration with the piperidine structure. One common method involves the use of aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, heated to around 60°C .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale aza-Michael additions and subsequent purification processes. The scalability of these reactions is crucial for producing sufficient quantities for research and potential pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Azetidin-1-yl)-4-ethenylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated rings.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

4-(Azetidin-1-yl)-4-ethenylpiperidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Azetidin-1-yl)-4-ethenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form stable interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine part of the compound.

    Piperidine: A six-membered nitrogen-containing ring, similar to the piperidine part of the compound.

    Oxetane: Another four-membered ring but with an oxygen atom instead of nitrogen.

Uniqueness: 4-(Azetidin-1-yl)-4-ethenylpiperidine is unique due to the combination of azetidine and piperidine rings in a single molecule. This dual-ring structure provides a unique set of chemical and biological properties that are not present in compounds containing only one of these rings .

Eigenschaften

Molekularformel

C10H18N2

Molekulargewicht

166.26 g/mol

IUPAC-Name

4-(azetidin-1-yl)-4-ethenylpiperidine

InChI

InChI=1S/C10H18N2/c1-2-10(12-8-3-9-12)4-6-11-7-5-10/h2,11H,1,3-9H2

InChI-Schlüssel

ZLLZTGRYFGONFX-UHFFFAOYSA-N

Kanonische SMILES

C=CC1(CCNCC1)N2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.